2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This is often achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding thioethers or other reduced forms.
Scientific Research Applications
2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and potential anticancer activities.
1-(pyridin-4-yl)ethan-1-one: Used in various organic synthesis applications.
Compared to these compounds, 2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H16ClN5O2S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C17H16ClN5O2S/c18-13-3-1-12(2-4-13)14-5-6-15-19-20-17(23(15)21-14)26-11-16(24)22-7-9-25-10-8-22/h1-6H,7-11H2 |
InChI Key |
KNCMMEBYYQIZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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